![molecular formula C21H30N2O2 B4063040 2-amino-4-(2,6-dimethyl-5-hepten-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4063040.png)
2-amino-4-(2,6-dimethyl-5-hepten-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Overview
Description
2-amino-4-(2,6-dimethyl-5-hepten-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C21H30N2O2 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-4-(2,6-dimethyl-5-hepten-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is 342.230728204 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-4-(2,6-dimethyl-5-hepten-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-(2,6-dimethyl-5-hepten-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Structural Analysis
Research has extensively covered the crystallography and structural analysis of chromene derivatives, which are closely related to the compound . Studies such as those by Sharma et al. (2015) have synthesized and determined the crystal structures of similar carbonitrile compounds using X-ray diffraction techniques, revealing their triclinic crystals and boat conformation which is stabilized by hydrogen bonds (Sharma et al., 2015). This structural understanding is crucial for further applications in designing compounds with desired physical and chemical properties.
Green Chemistry Approaches
The synthesis of chromene derivatives, including those similar to the compound of interest, has seen significant advancements through green chemistry. Chavan et al. (2021) demonstrated an ultrasound-assisted synthesis of chromene derivatives using green catalysts under solvent-free conditions, highlighting the compound's potential for eco-friendly synthesis methods (Chavan et al., 2021). These methods not only enhance the efficiency of the synthesis process but also contribute to environmental sustainability.
Medicinal Chemistry and Antimicrobial Activity
The antimicrobial activity of chromene derivatives is a significant area of study, with several compounds showing promising results against pathogenic microbial strains. Moshafi et al. (2016) synthesized and evaluated the antibacterial effects of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives, discovering potent activity against various bacteria, which could inform the development of new antibacterial drugs (Moshafi et al., 2016).
Materials Science Applications
In materials science, the properties of chromene derivatives have been explored for potential applications in optoelectronic devices. Roushdy et al. (2019) investigated the photosensitivity and electrical characteristics of a synthesized chromene-based compound, indicating its suitability for optoelectronic applications due to its significant photocurrent and photosensitivity enhancement under illumination (Roushdy et al., 2019).
properties
IUPAC Name |
2-amino-4-(2,6-dimethylhept-5-enyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-13(2)7-6-8-14(3)9-15-16(12-22)20(23)25-18-11-21(4,5)10-17(24)19(15)18/h7,14-15H,6,8-11,23H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTFYEURKXJNLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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